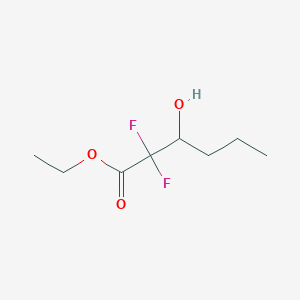

Ethyl 2,2-difluoro-3-hydroxyhexanoate

Description

Overview of Fluorine Chemistry in Contemporary Organic Synthesis

Organofluorine chemistry, the study of compounds containing the carbon-fluorine bond, has expanded dramatically over the past century. The carbon-fluorine bond is the strongest single bond in organic chemistry, lending exceptional thermal and chemical stability to fluorinated molecules. rsc.org Introducing fluorine can dramatically alter a molecule's physical, chemical, and biological properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov This "fluorine effect" is a powerful tool in drug design, with estimates suggesting that up to 50% of new drugs approved in some years contain fluorine. beilstein-journals.orgnih.gov Beyond medicine, fluorinated compounds are integral to agrochemicals, advanced polymers like polytetrafluoroethylene (Teflon), and liquid crystals. researchgate.netchemsynthesis.com

Significance of Difluorinated β-Hydroxy Esters as Versatile Synthetic Intermediates

The β-hydroxy ester motif is a fundamental structural unit in organic chemistry, central to many biologically active natural products and synthetic compounds. When a difluoromethylene (CF₂) group is introduced at the α-position, the resulting α,α-difluoro-β-hydroxy ester becomes an exceptionally valuable synthetic intermediate. researchgate.net The electron-withdrawing nature of the two fluorine atoms enhances the acidity of the α-carbon, influences the reactivity of the adjacent hydroxyl and ester groups, and serves as a stable bioisostere for other chemical functionalities. These compounds are key precursors for creating more complex fluorinated molecules, including fluorinated analogues of amino acids, sugars, and other bioactive agents. researchgate.net

Contextualizing Ethyl 2,2-difluoro-3-hydroxyhexanoate within Fluorinated Chemical Research

Ethyl 2,2-difluoro-3-hydroxyhexanoate is a specific example of an α,α-difluoro-β-hydroxy ester. Its structure combines the key functional groups that make this class of molecules so useful: an ethyl ester, a geminal difluoro center, and a secondary alcohol. This particular arrangement makes it a valuable building block for synthesizing a variety of more complex fluorinated targets. Its importance lies not as an end-product, but as a versatile intermediate that provides chemists with a platform to introduce the difluoro-hydroxy-ester moiety into larger, more functionalized molecules.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,2-difluoro-3-hydroxyhexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14F2O3/c1-3-5-6(11)8(9,10)7(12)13-4-2/h6,11H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUOZKBCLQMTSRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(C(=O)OCC)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Ethyl 2,2 Difluoro 3 Hydroxyhexanoate

Chemo- and Regioselective Fluorination Strategies for α,α-Difluoro-β-hydroxy Ester Scaffolds

The introduction of two fluorine atoms onto the α-carbon of β-hydroxy esters requires precise control over the reaction's chemistry and the position of the fluorination. The development of these strategies is paramount for the efficient synthesis of compounds like Ethyl 2,2-difluoro-3-hydroxyhexanoate.

Direct Fluorination Approaches in the Synthesis of Ethyl 2,2-difluoro-3-hydroxyhexanoate

Direct fluorination methodologies involve the introduction of fluorine atoms onto a pre-existing molecular scaffold. In the context of Ethyl 2,2-difluoro-3-hydroxyhexanoate, this typically involves the use of an electrophilic fluorinating agent on a suitable precursor, such as a β-keto ester. Reagents like Selectfluor are commonly employed for such transformations. This approach is advantageous due to its straightforward nature, often requiring fewer synthetic steps. The reaction proceeds by the enolate or enol form of the β-keto ester attacking the electrophilic fluorine source. The challenge lies in achieving difluorination without significant side reactions and ensuring high yields.

The general transformation can be represented as: Precursor (Ethyl 3-oxohexanoate) + Electrophilic Fluorinating Agent → Ethyl 2,2-difluoro-3-oxohexanoate

This difluorinated keto ester can then be reduced to the target β-hydroxy ester.

Alternative Fluorination Techniques for β-Hydroxy Ester Derivatives

Alternative strategies for synthesizing β-hydroxy ester derivatives with α,α-difluoro substitution often involve the use of fluorinated building blocks. These methods circumvent the challenges of direct fluorination on complex molecules. One such approach is the utilization of fluorinated carbohydrate-derived building blocks which can be transformed into the desired products through reactions like the Pudovik and Horner–Wadsworth–Emmons reactions. nih.gov Another strategy involves the transition-metal-catalyzed C(sp3)–H fluorination using a nucleophilic fluoride (B91410) source in combination with an oxidant, which represents a different conceptual approach from the use of electrophilic fluorinating reagents. chemrxiv.org These techniques offer a versatile toolkit for chemists, allowing for the synthesis of complex fluorinated molecules from simpler, readily available fluorinated precursors.

Stereoselective Synthesis of Enantioenriched Ethyl 2,2-difluoro-3-hydroxyhexanoate

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of methods for the stereoselective synthesis of enantioenriched Ethyl 2,2-difluoro-3-hydroxyhexanoate is of significant importance.

Asymmetric Catalytic Methodologies for α,α-Difluoro-β-hydroxy Ester Synthesis

Asymmetric catalysis is a powerful tool for the synthesis of enantioenriched compounds. In the synthesis of α,α-difluoro-β-hydroxy esters, chiral catalysts are employed to control the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer over the other.

A highly effective method for the synthesis of enantioenriched α,α-difluoro-β-hydroxy esters is the asymmetric transfer hydrogenation (ATH) of the corresponding α,α-difluoro-β-keto esters. acs.org This reaction typically utilizes a ruthenium catalyst, such as Noyori's complex, [RuCl(p-cymene)(R,R)-TsDPEN]. acs.orgnih.gov The process is known for its mild reaction conditions and high efficiency.

This methodology has been shown to produce a range of α,α-difluoro β-hydroxy esters with moderate to high yields and excellent enantioselectivities. acs.orgnih.gov For instance, α,α-difluoro β-ketoesters were efficiently reduced at room temperature, affording the products in excellent yields (99%) and high enantiomeric excess (98% ee). acs.org

| Substrate | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Ethyl 2,2-difluoro-3-oxohexanoate | [RuCl(p-cymene)(R,R)-TsDPEN] | 99 | 98 |

| Ethyl 2,2-difluoro-3-oxo-4-phenylbutanoate | [RuCl(p-cymene)(R,R)-TsDPEN] | 99 | 98 |

Palladium-catalyzed asymmetric hydrogenation represents another key strategy for accessing enantioenriched fluorinated esters. This approach has been successfully applied to the synthesis of α,α-difluoro-β-arylbutanoic esters, achieving high yields (83-99%) and moderate to excellent enantioselectivities (up to 97:3 er). researchgate.net The catalyst system often consists of a palladium source, such as palladium(II) trifluoroacetate, and a chiral phosphine (B1218219) ligand like 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP). acs.orgnih.gov

The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol, as solvents has been shown to significantly improve both the yield and the enantioselectivity of the hydrogenation reaction. acs.orgnih.gov This solvent effect is attributed to the unique properties of fluorinated alcohols, which can influence the catalyst's activity and the stereochemical course of the reaction.

| Substrate Type | Catalyst System | Solvent | Yield | Enantioselectivity | Reference |

|---|---|---|---|---|---|

| α-Fluorinated Iminoesters | Pd(OCOCF₃)₂-BINAP | 2,2,2-Trifluoroethanol | High | Up to 91% ee | acs.orgnih.gov |

| α,α-Difluoro-β-arylbutenoic Esters | Palladium-based | Not specified | 83-99% | Up to 97:3 er | researchgate.net |

Biocatalytic Reductions for Enantioenriched β-gem-Difluorinated Alcohols and Esters

Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high selectivity under mild reaction conditions. The enzymatic reduction of prochiral ketones, specifically ethyl 2,2-difluoro-3-oxohexanoate, provides a direct route to enantioenriched ethyl 2,2-difluoro-3-hydroxyhexanoate. This transformation is typically achieved using ketoreductases (KREDs) or short-chain dehydrogenases/reductases (SDRs), which utilize a nicotinamide (B372718) cofactor (NADH or NADPH) as the hydride source.

The stereochemical outcome of the reduction is dictated by the enzyme's active site, which preferentially binds the substrate in a specific orientation. A variety of microorganisms and isolated enzymes have been screened for their ability to reduce β-keto esters with high enantioselectivity. For instance, reductases from Chryseobacterium sp. have demonstrated the ability to stereoselectively catalyze the NADPH-dependent reduction of similar 3-oxoacyl structures, yielding the corresponding (S)-hydroxy esters with excellent enantiomeric excess (>99% ee). jmb.or.kr To overcome the stoichiometric requirement for the expensive cofactor, a cofactor recycling system, often employing a sacrificial alcohol like isopropanol (B130326) and a corresponding alcohol dehydrogenase, or a glucose/glucose dehydrogenase system, is commonly employed. jmb.or.kr

Key parameters influencing the success of these biocatalytic reductions include the choice of enzyme, pH, temperature, and substrate concentration. High substrate loadings can sometimes lead to feedback inhibition, a challenge that can be addressed through process optimization and enzyme engineering. jmb.or.kr

| Enzyme Source | Substrate | Product Configuration | Enantiomeric Excess (ee) | Cofactor Recycling System |

|---|---|---|---|---|

| Chryseobacterium sp. CA49 (putative 3-oxoacyl-acyl-carrier-protein reductase) | Ethyl 3-oxo-3-(2-thienyl)propanoate | (S) | >99% | Glucose dehydrogenase |

| Baker's Yeast (Saccharomyces cerevisiae) | Ethyl acetoacetate | (S) | >95% | Endogenous enzymes |

Diastereoselective Control in the Formation of Ethyl 2,2-difluoro-3-hydroxyhexanoate

When a chiral center already exists in the molecule, or when a chiral auxiliary is employed, the formation of the new stereocenter at the C-3 position of ethyl 2,2-difluoro-3-hydroxyhexanoate becomes a matter of diastereoselective control. This is particularly relevant in reactions like the Reformatsky reaction, where a prochiral aldehyde (butanal) reacts with the zinc enolate of ethyl bromodifluoroacetate.

One effective strategy involves the use of chiral auxiliaries attached to the ester or the aldehyde. For example, chiral oxazolidinones or sulfinimines can be employed to direct the approach of the nucleophile to one face of the carbonyl group. The stereochemical outcome is often rationalized using models such as the Cram-chelate, Felkin-Anh, or Zimmerman-Traxler transition state models. The presence of the two fluorine atoms can influence the electronics and sterics of the transition state, which must be considered for accurate stereochemical prediction.

Substrate-controlled diastereoselective reactions have also been successful. For instance, the Reformatsky reaction of ethyl bromodifluoroacetate with a chiral aldehyde can proceed with high diastereoselectivity. The inherent chirality of the aldehyde biases the trajectory of the incoming zinc enolate. theaic.org In some cases, the choice of solvent and the presence of additives can significantly impact the diastereomeric ratio (dr) of the product.

| Method | Chiral Source | Reactants | Diastereomeric Ratio (dr) |

|---|---|---|---|

| Aza-Reformatsky Reaction | Chiral Sulfinimine | Sulfinimine + Methyl bromoacetate | >94:6 |

| Reformatsky-type Reaction | Chiral 1,3-Oxazolidine | Chiral 1,3-Oxazolidine + Ethyl Bromodifluoroacetate | High |

Zinc-Mediated Reformatsky-Type Reactions in the Synthesis of Difluorinated β-Hydroxy Esters

The Reformatsky reaction is a classic and highly effective method for the synthesis of β-hydroxy esters. beilstein-journals.org It involves the reaction of an α-halo ester with a carbonyl compound in the presence of metallic zinc. beilstein-journals.org In the context of synthesizing ethyl 2,2-difluoro-3-hydroxyhexanoate, ethyl bromodifluoroacetate is reacted with butanal.

The reaction mechanism involves the oxidative insertion of zinc into the carbon-bromine bond of ethyl bromodifluoroacetate to form an organozinc reagent, often referred to as a Reformatsky enolate. This enolate is less basic and less reactive than corresponding lithium or magnesium enolates, which prevents side reactions such as self-condensation of the ester. The zinc enolate then adds to the carbonyl group of butanal via a six-membered chair-like transition state, leading to the formation of a zinc alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final β-hydroxy ester. semanticscholar.org

The reactivity of the zinc metal is crucial for the success of the reaction. Various activation methods for zinc, such as treatment with acids, copper salts, or sonication, have been developed to ensure a smooth and efficient reaction. The choice of solvent, typically an ether like THF or diethyl ether, can also influence the reaction rate and yield.

Novel Organometallic Approaches in Difluorinated Ester Synthesis

Beyond the classical Reformatsky reaction, a range of more sophisticated organometallic methodologies have been developed to enhance the efficiency and selectivity of difluorinated ester synthesis. These approaches often involve the use of catalytic amounts of metals or pre-formed organometallic reagents.

Zinc-Catalyzed and Zinc-Mediated Preparations of Ethyl 2,2-difluoro-3-hydroxyhexanoate

While the classical Reformatsky reaction uses stoichiometric zinc, catalytic versions have been developed. These often employ more reactive zinc reagents, such as diethylzinc (B1219324) (Et₂Zn), in the presence of a chiral ligand to induce enantioselectivity. The chiral ligand coordinates to the zinc center, creating a chiral environment that directs the addition of the ethyl group (or in this case, the difluoroenolate) to one enantiotopic face of the aldehyde.

A variety of chiral ligands, including amino alcohols, diamines, and BINOL derivatives, have been successfully employed in zinc-catalyzed asymmetric additions. For instance, chiral β-hydroxy oxazolines derived from natural products like (+)-camphor and (-)-fenchone (B1675204) have been shown to be effective catalysts for the stereoselective addition of diethylzinc to aromatic aldehydes, achieving high yields and enantiomeric excesses. researchgate.net The proposed mechanism involves the formation of a chiral zinc-ligand complex that then coordinates with both the aldehyde and the organozinc reagent in the transition state, leading to a highly organized and stereoselective C-C bond formation.

| Chiral Ligand | Aldehyde Substrate | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|

| (-)-N,N-Dimethylaminoisoborneol (DAIB) | Various aromatic and aliphatic aldehydes | Good to excellent | High |

| Camphor-derived β-hydroxy oxazoline | Aromatic aldehydes | 88-98% | up to 96% |

| Ephedra-derived ligands | Aromatic aldehydes | Good | up to 95% |

Other Metal-Catalyzed Approaches to Difluorinated Hydroxy Esters

While zinc is the most commonly used metal for the Reformatsky reaction, other metals have also been shown to mediate this transformation, sometimes with unique reactivity and selectivity profiles. These include samarium, chromium, indium, and tin. theaic.orgbeilstein-journals.org

Samarium: Samarium(II) iodide (SmI₂) is a powerful single-electron transfer reagent that can promote Reformatsky-type reactions under mild and neutral conditions. gu.se It has been used in diastereoselective syntheses, including key steps in the total synthesis of natural products. nih.gov The mechanism is believed to involve the formation of a samarium enolate.

Chromium: Chromium(II) chloride (CrCl₂) has been employed in diastereoselective Reformatsky reactions, often favoring the formation of syn-products when reacting with aldehydes. theaic.org This selectivity can be valuable in constructing specific stereochemical arrangements in complex molecules.

Indium: Indium metal can mediate Reformatsky-type reactions, often in aqueous or solvent-free conditions, which aligns with the principles of green chemistry. researchgate.net Indium-mediated reactions have been used for the synthesis of β-hydroxy esters with good to excellent yields. researchgate.net

These alternative metals offer a broader toolbox for synthetic chemists, allowing for the optimization of reaction conditions to achieve the desired stereochemical outcome and functional group tolerance in the synthesis of ethyl 2,2-difluoro-3-hydroxyhexanoate and related compounds.

Advanced Spectroscopic Characterization and Elucidation of Ethyl 2,2 Difluoro 3 Hydroxyhexanoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorinated Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules. For fluorinated compounds such as Ethyl 2,2-difluoro-3-hydroxyhexanoate, NMR techniques that involve the ¹⁹F nucleus are particularly powerful due to the favorable properties of this isotope. nih.gov The ¹⁹F nucleus has a natural abundance of 100% and a high gyromagnetic ratio, resulting in high sensitivity comparable to that of ¹H NMR. rsc.org Furthermore, the large chemical shift dispersion in ¹⁹F NMR minimizes signal overlap, and the absence of naturally occurring fluorinated compounds in biological or most chemical systems ensures a background-free spectrum. rsc.orgnih.gov

The ¹⁹F NMR spectrum provides direct insight into the electronic environment of the fluorine atoms within a molecule. In Ethyl 2,2-difluoro-3-hydroxyhexanoate, the two fluorine atoms are attached to the same carbon (C2). However, the presence of a chiral center at the adjacent C3 position renders the two fluorine atoms diastereotopic, meaning they are chemically non-equivalent and are expected to have distinct chemical shifts.

Consequently, the ¹⁹F NMR spectrum should exhibit two separate signals. These two nuclei will couple to each other, a phenomenon known as geminal coupling (²JFF), which is typically large in difluoroalkanes. This coupling will split each fluorine signal into a doublet, resulting in a characteristic "pair of doublets" or an AX spin system. Based on data from structurally similar compounds, the geminal coupling constant (²JFF) is expected to be in the range of 250-285 Hz. rsc.orgrsc.org The fluorine atoms will also exhibit smaller couplings to nearby protons, particularly the proton on C3 (³JHF), which may result in further splitting of the doublets into doublets of doublets.

Table 1: Predicted ¹⁹F NMR Spectroscopic Data for Ethyl 2,2-difluoro-3-hydroxyhexanoate

| Nucleus | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constant (J) Hz |

| Fₐ | -95 to -110 | Doublet of doublets (dd) | ²JFF ≈ 250–285; ³JHF ≈ 5–15 |

| Fₑ | -95 to -110 | Doublet of doublets (dd) | ²JFF ≈ 250–285; ³JHF ≈ 15–25 |

While 1D NMR spectra provide essential information, unambiguous assignment of all signals in Ethyl 2,2-difluoro-3-hydroxyhexanoate requires multi-nuclear two-dimensional (2D) correlation experiments. These experiments reveal through-bond connectivity between different nuclei (¹H, ¹³C, and ¹⁹F).

¹H-¹³C Correlation: Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would be used to correlate each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the straightforward assignment of the carbons in the ethyl group (-CH₂CH₃) and the hexanoate (B1226103) chain (-CH(OH)CH₂CH₂CH₃).

¹H-¹H Correlation: Correlation Spectroscopy (COSY) reveals proton-proton couplings, establishing the connectivity within the ethyl and propyl fragments of the molecule.

¹⁹F-¹³C and ¹H-¹⁹F Correlation: Heteronuclear Multiple Bond Correlation (HMBC) is crucial for placing the difluoro group within the carbon skeleton. A ¹⁹F-¹³C HMBC experiment would show long-range correlations (typically over two or three bonds) from the fluorine nuclei to the carbonyl carbon (C1), the difluorinated carbon (C2), and the hydroxyl-bearing carbon (C3). nih.gov This definitively confirms the location of the C-F₂ group. Similarly, ¹H-¹⁹F correlation experiments can map the spatial relationships between fluorine and hydrogen atoms. rsc.org

Table 2: Key Expected 2D NMR Correlations for Spectral Assignment

| Experiment | Correlated Nuclei | Purpose |

| ¹H-¹H COSY | H-C(n) ↔ H-C(n+1) | Establishes proton connectivity within alkyl chains. |

| ¹H-¹³C HSQC | ¹H ↔ ¹³C (1-bond) | Assigns carbon signals based on attached protons. |

| ¹⁹F-¹³C HMBC | ¹⁹F ↔ ¹³C (2-3 bonds) | Confirms position of CF₂ group via correlations to C1, C2, C3. |

| ¹H-¹⁹F HETCOR | ¹H ↔ ¹⁹F (2-4 bonds) | Identifies protons in close proximity to the fluorine atoms, such as H3. |

In the context of complex research samples, such as monitoring a chemical reaction or analyzing a biological matrix, advanced NMR methodologies become essential. numberanalytics.com Standard spectra can be complicated by overlapping signals from multiple components.

One powerful technique is ¹⁹F-centered NMR analysis, which leverages the unique properties of the fluorine nucleus as a "spectroscopic spy" to selectively study fluorinated molecules within a mixture, often without the need for prior separation. nih.govresearchgate.net This approach utilizes a suite of 2D NMR experiments that use long-range ¹H–¹⁹F and ¹⁹F–¹³C couplings to obtain the chemical shifts of nuclei multiple bonds away from the fluorine atom. rsc.org

Diffusion-Ordered Spectroscopy (DOSY) is another advanced technique that can be used to differentiate components in a mixture. scholaris.ca DOSY separates the NMR signals of different molecules based on their diffusion coefficients, which are related to their size and shape. This would allow the signals of Ethyl 2,2-difluoro-3-hydroxyhexanoate to be distinguished from reactants, byproducts, or other matrix components. For even more detailed structural analysis, specialized experiments like F-C XLOC can be employed to determine the size and relative signs of homo- and heteronuclear coupling constants. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis in Ethyl 2,2-difluoro-3-hydroxyhexanoate

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov For Ethyl 2,2-difluoro-3-hydroxyhexanoate, the key functional groups are the hydroxyl group (-OH), the ester carbonyl group (C=O), the carbon-fluorine bonds (C-F), and the ester C-O bonds.

O-H Stretch: The hydroxyl group will give rise to a characteristic broad and strong absorption band in the IR spectrum, typically in the region of 3500-3200 cm⁻¹.

C=O Stretch: The ester carbonyl group produces one of the most intense and easily identifiable peaks in the IR spectrum. For a saturated ester, this sharp absorption is expected around 1750-1735 cm⁻¹. spectroscopyonline.com

C-F Stretches: The two carbon-fluorine bonds will lead to very strong absorption bands in the fingerprint region of the IR spectrum, generally between 1150 and 1000 cm⁻¹.

C-O Stretches: Esters exhibit two distinct C-O stretching vibrations. spectroscopyonline.com The C-C(=O)-O stretch typically appears as a strong band between 1300-1150 cm⁻¹, while the O-C-C stretch from the ethyl group is found between 1150-1000 cm⁻¹. These signals will likely overlap with the strong C-F stretching bands, creating a complex but characteristic pattern in the fingerprint region.

Raman spectroscopy provides complementary information. While the polar O-H and C=O groups are strong in the IR, C-C backbone vibrations are often more prominent in the Raman spectrum, which can aid in confirming the structure of the hexanoate chain.

Table 3: Predicted Characteristic Vibrational Frequencies for Ethyl 2,2-difluoro-3-hydroxyhexanoate

| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| O-H | Stretch | 3500 - 3200 | Strong, Broad | Weak |

| C-H (sp³) | Stretch | 3000 - 2850 | Medium | Strong |

| C=O (Ester) | Stretch | 1750 - 1735 | Strong | Medium |

| C-O (Ester) | Asymmetric Stretch | 1300 - 1150 | Strong | Medium |

| C-F | Stretch | 1150 - 1000 | Very Strong | Weak |

| C-O (Ester) | Symmetric Stretch | 1150 - 1000 | Strong | Medium |

Chiroptical Spectroscopy Techniques for Enantioenriched Ethyl 2,2-difluoro-3-hydroxyhexanoate

Chiroptical spectroscopy encompasses a group of techniques that measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. saschirality.orgnumberanalytics.com Since Ethyl 2,2-difluoro-3-hydroxyhexanoate possesses a stereocenter at the C3 position, it exists as a pair of enantiomers, (3R) and (3S). These techniques are uniquely capable of distinguishing between enantiomers. nsf.gov

The two primary methods used for determining the absolute configuration of chiral molecules are Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD). saschirality.org

Electronic Circular Dichroism (ECD): This technique measures the difference in absorption of left- and right-circularly polarized light in the UV-Visible region, corresponding to electronic transitions. sci-hub.ru The ester carbonyl group in Ethyl 2,2-difluoro-3-hydroxyhexanoate has an n→π* electronic transition that is sensitive to its chiral environment, which would produce a characteristic ECD signal (a Cotton effect).

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of circularly polarized light in the IR region, corresponding to molecular vibrations. sci-hub.runih.gov VCD spectra are often more complex than ECD spectra but provide a wealth of structural information.

For an enantioenriched sample of Ethyl 2,2-difluoro-3-hydroxyhexanoate, an experimental ECD or VCD spectrum can be measured. The absolute configuration is then determined by comparing this experimental spectrum to theoretical spectra generated for both the (R) and (S) enantiomers using quantum chemical calculations, such as Time-Dependent Density Functional Theory (TD-DFT). nih.gov A match between the sign and shape of the experimental spectrum and one of the calculated spectra provides an unambiguous assignment of the absolute stereochemistry. numberanalytics.comnih.gov

Computational Chemistry and Quantum Mechanical Studies of Ethyl 2,2 Difluoro 3 Hydroxyhexanoate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other electronic properties that govern a molecule's stability and reactivity.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying organic molecules, including difluorinated esters. mdpi.comrsc.org DFT methods are favored for their balance of computational cost and accuracy. mdpi.com Functionals like B3LYP are widely used in conjunction with basis sets such as 6-311G(d,p) to optimize molecular geometries and calculate electronic properties. mdpi.commdpi.com

For a molecule like Ethyl 2,2-difluoro-3-hydroxyhexanoate, DFT calculations can elucidate several key aspects of its electronic structure:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Electrostatic Potential (ESP) Mapping: ESP maps visualize the charge distribution on the molecule's surface. In Ethyl 2,2-difluoro-3-hydroxyhexanoate, regions of negative potential are expected around the oxygen atoms of the ester and hydroxyl groups, as well as the fluorine atoms, indicating sites susceptible to electrophilic attack. Positive potential would be found around the hydrogen atoms, particularly the hydroxyl proton.

Atomic Charges: Methods like Mulliken or Natural Bond Orbital (NBO) analysis can quantify the partial charge on each atom. This data helps in understanding polar interactions and the reactivity of different sites within the molecule.

| Parameter | Typical Method/Basis Set | Information Gained |

|---|---|---|

| Geometry Optimization | B3LYP/6-31G(d,p) | Provides the lowest energy structure, bond lengths, and angles. |

| Frequency Calculation | B3LYP/6-31G(d,p) | Confirms a true energy minimum (no imaginary frequencies) and provides thermodynamic data. |

| Frontier Orbitals (HOMO/LUMO) | B3LYP/6-311++G(d,p) | Indicates electron-donating/accepting ability and kinetic stability. |

| Electrostatic Potential Map | HF/6-31G(d) | Visualizes charge distribution and reactive sites for electrophilic/nucleophilic attack. |

Computational methods are highly effective in predicting spectroscopic data, which is essential for structure elucidation. One of the most significant applications for fluorinated compounds is the prediction of ¹⁹F NMR chemical shifts. nih.gov

The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is a reliable approach for calculating NMR shielding tensors, which are then converted to chemical shifts. ias.ac.inresearchgate.net The accuracy of these predictions depends heavily on the chosen level of theory (functional and basis set). nih.gov Studies have shown that functionals like ωB97XD with basis sets such as aug-cc-pvdz can provide ¹⁹F NMR chemical shift predictions with a root-mean-square error as low as 3.57 ppm. rsc.org For more rapid predictions, the B3LYP/6-31+G(d,p) level of theory can also yield satisfactory results. nih.gov

For Ethyl 2,2-difluoro-3-hydroxyhexanoate, theoretical calculations can predict the chemical shifts of the two diastereotopic fluorine atoms. The difference in their chemical environment, influenced by the chiral center at C3 and conformational preferences, would result in distinct signals. Computational modeling can help assign these signals and understand how factors like solvent and intramolecular interactions influence their positions. researchgate.netresearchgate.net

Molecular Dynamics Simulations and Conformational Analysis of Ethyl 2,2-difluoro-3-hydroxyhexanoate

Ethyl 2,2-difluoro-3-hydroxyhexanoate is a flexible acyclic molecule with multiple rotatable bonds, leading to a complex conformational landscape. mdpi.com Molecular Dynamics (MD) simulations and systematic conformational searches are computational techniques used to explore these different spatial arrangements and identify low-energy conformers. mdpi.commdpi.com

MD simulations track the atomic motions of a molecule over time by solving Newton's equations of motion, providing a dynamic view of its conformational flexibility. researchgate.net This approach can reveal the accessible conformations and the transitions between them.

Conformational analysis using quantum chemical methods involves calculating the potential energy surface by systematically rotating key dihedral angles. For Ethyl 2,2-difluoro-3-hydroxyhexanoate, important dihedral angles would include those around the C2-C3 and C3-C4 bonds. The presence of fluorine atoms significantly influences conformational preferences due to steric and stereoelectronic effects, such as the gauche effect. acs.org The interplay of these forces, along with potential intramolecular hydrogen bonding between the hydroxyl group and the fluorine or ester oxygen atoms, will determine the dominant conformers in the gas phase and in solution. researchgate.netresearchgate.net Understanding the conformational profile is critical as it impacts the molecule's physical properties and biological activity.

Computational Modeling of Reaction Mechanisms and Energetics in Fluorinated Ester Synthesis

Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions. montclair.edumit.edu For the synthesis of fluorinated esters like Ethyl 2,2-difluoro-3-hydroxyhexanoate, which could be formed via a Reformatsky-type reaction involving ethyl bromodifluoroacetate, DFT calculations can map out the entire reaction pathway. acs.org

This involves:

Locating Reactants, Intermediates, and Products: The geometries of all species involved in the reaction are optimized.

Identifying Transition States (TS): A transition state is a first-order saddle point on the potential energy surface. Computational algorithms can locate the TS structure connecting reactants to products.

Constructing a Reaction Energy Profile: This profile plots the energy of the system as it progresses from reactants to products, providing a clear visualization of the mechanism, including the rate-determining step. researchgate.net

By modeling these pathways, researchers can gain a deeper understanding of the reaction's feasibility, predict potential side products, and devise strategies to optimize reaction conditions for higher yields.

| Parameter | Definition | Significance |

|---|---|---|

| Activation Energy (Ea) | The energy difference between the transition state and the reactants. | Determines the reaction rate; a lower Ea means a faster reaction. |

| Reaction Energy (ΔErxn) | The overall energy difference between the products and the reactants. | Indicates if the reaction is exothermic (negative) or endothermic (positive). |

| Transition State (TS) | The highest energy point along the reaction coordinate. | Represents the "point of no return" in a reaction step. |

Investigation of Solvation Effects and Intramolecular Hydrogen Bonding in Difluorinated Systems

The properties and behavior of molecules can be significantly altered by their environment, particularly the solvent. nih.gov Computational models can account for these solvation effects using either implicit or explicit solvent models.

Implicit Solvation Models: Methods like the Polarizable Continuum Model (PCM) represent the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient for estimating the bulk effects of the solvent on the solute's energy and geometry.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the simulation box around the solute. This is more computationally intensive but allows for the direct study of specific solute-solvent interactions, such as hydrogen bonding. nih.gov

Applications and Future Directions in Organic Synthesis

Ethyl 2,2-difluoro-3-hydroxyhexanoate as a Versatile Building Block in Complex Organic Synthesis

Ethyl 2,2-difluoro-3-hydroxyhexanoate is a valuable fluorinated building block in organic synthesis, primarily due to the strategic placement of its functional groups: a gem-difluoro group, a secondary alcohol, and an ethyl ester. The incorporation of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. youtube.com Specifically, the difluoromethylene (CF2) group is recognized as a bioisostere of a carbonyl group, an ether oxygen, or an amide linkage, making it a key structural motif in the design of pharmaceuticals and agrochemicals. researchgate.netacs.org This substitution can enhance metabolic stability, binding affinity, and bioavailability. mdpi.com

The utility of Ethyl 2,2-difluoro-3-hydroxyhexanoate stems from the reactivity of its distinct functionalities. The hydroxyl group can be oxidized to a ketone, serve as a handle for esterification, or be converted into a leaving group for nucleophilic substitution reactions. The ester group can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or undergo transesterification. The presence of the α,α-difluoro substitution influences the reactivity of the adjacent carbonyl and hydroxyl groups, presenting unique synthetic opportunities. This combination of features allows the molecule to serve as a precursor for a wide range of more complex, sp3-rich fluorinated structures, which are increasingly sought after in drug discovery. tandfonline.com The synthesis of such building blocks, often via methods like the modified Reformatsky reaction, provides access to these crucial intermediates for developing new chemical entities. acs.orgyoutube.com

Derivatization and Functional Group Transformations of Ethyl 2,2-difluoro-3-hydroxyhexanoate

The multiple functional groups on Ethyl 2,2-difluoro-3-hydroxyhexanoate allow for a variety of chemical modifications, enabling its conversion into a diverse array of fluorinated derivatives.

The secondary hydroxyl group in Ethyl 2,2-difluoro-3-hydroxyhexanoate can be readily oxidized to the corresponding ketone, yielding Ethyl 2,2-difluoro-3-oxohexanoate. This transformation is a key step in accessing β-keto difluoroesters, which are themselves valuable synthetic intermediates. Various oxidizing agents can be employed for this purpose, with the choice of reagent depending on the desired scale and substrate tolerance.

Common methods for the oxidation of secondary alcohols to ketones are well-established and adaptable to fluorinated substrates. These reactions are fundamental in converting β-hydroxy esters into the corresponding β-ketoesters. organic-chemistry.org

Table 1: Representative Oxidation Reactions for Secondary Alcohols

| Oxidizing Agent | Typical Conditions | Product |

|---|---|---|

| Pyridinium chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | Ketone |

| Swern Oxidation (DMSO, oxalyl chloride, triethylamine) | Dichloromethane (CH₂Cl₂), low temperature (-78 °C) | Ketone |

The resulting product, Ethyl 2,2-difluoro-3-oxohexanoate, contains a reactive ketone that can undergo further transformations, such as nucleophilic additions or reductions, to introduce additional complexity into the molecular structure.

The ester and alcohol functionalities of Ethyl 2,2-difluoro-3-hydroxyhexanoate are both amenable to esterification and transesterification reactions. The hydroxyl group can be acylated by reacting with carboxylic acids, acyl chlorides, or anhydrides to form a new ester linkage at the C-3 position. This reaction is typically catalyzed by an acid or base.

Conversely, the ethyl ester group can be converted to other esters through transesterification. This process involves reacting the compound with a different alcohol in the presence of a catalyst, which displaces the ethanol (B145695) molecule. This is particularly useful for modifying the solubility or steric properties of the molecule, or for introducing another functional group via the new alcohol. Direct esterification of carboxylic acids with fluorinated alcohols is also a well-developed methodology. researchgate.net

Table 2: Examples of Esterification and Transesterification

| Reaction Type | Reactants | Catalyst | Product |

|---|---|---|---|

| Esterification of OH group | Ethyl 2,2-difluoro-3-hydroxyhexanoate + Acetic Anhydride | Pyridine | Ethyl 3-acetoxy-2,2-difluorohexanoate |

Beyond oxidation and esterification, Ethyl 2,2-difluoro-3-hydroxyhexanoate can be transformed into a variety of other novel fluorinated compounds.

Nucleophilic Substitution : The hydroxyl group can be converted into a good leaving group, such as a tosylate, mesylate, or halide. This allows for subsequent nucleophilic substitution reactions to introduce a range of other functional groups (e.g., azides, amines, thiols) at the C-3 position. google.com

Reduction of the Ester : The ethyl ester can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄), yielding 2,2-difluorohexane-1,3-diol. This diol offers two hydroxyl groups for further differential functionalization.

Hydrolysis of the Ester : Saponification of the ester group with a base like sodium hydroxide, followed by acidic workup, yields 2,2-difluoro-3-hydroxyhexanoic acid. The resulting carboxylic acid can be used in amide bond couplings or other reactions characteristic of carboxylic acids.

Formation of Heterocycles : The bifunctional nature of the molecule and its derivatives makes it a suitable precursor for the synthesis of fluorinated heterocycles. mdpi.comrsc.org For example, derivatives of 2,2-difluoro-3-hydroxyhexanoic acid could be used to construct fluorinated lactones or other ring systems that are of interest in medicinal chemistry.

Strategies for Scalable Synthesis of Ethyl 2,2-difluoro-3-hydroxyhexanoate for Advanced Research Applications

The availability of fluorinated building blocks in multigram quantities is essential for their application in advanced research, particularly in drug discovery and materials science. tandfonline.comresearchgate.net A common and scalable method for the synthesis of α,α-difluoro-β-hydroxy esters is the Reformatsky reaction. acs.org This reaction typically involves the treatment of an aldehyde or ketone with an α-halo ester in the presence of a metal, such as zinc.

For the synthesis of Ethyl 2,2-difluoro-3-hydroxyhexanoate, the probable synthetic route would involve the reaction of butyraldehyde (B50154) with an ethyl halodifluoroacetate, such as ethyl bromodifluoroacetate, in the presence of activated zinc.

Reaction Scheme for Scalable Synthesis: Butyraldehyde + Ethyl bromodifluoroacetate --(Zn, Solvent)--> Ethyl 2,2-difluoro-3-hydroxyhexanoate

Key considerations for developing a scalable synthesis include:

Reagent Cost and Availability : Starting materials like butyraldehyde, ethyl bromodifluoroacetate, and zinc are commercially available and relatively inexpensive.

Reaction Conditions : Optimizing reaction conditions to be mild, efficient, and safe is crucial for large-scale production. This includes selecting appropriate solvents and managing reaction temperature and time.

Workup and Purification : The process should allow for straightforward workup and purification to ensure high purity of the final product without resorting to costly or time-consuming techniques like column chromatography. Distillation is often a preferred method for purification on a larger scale.

Process Safety : Potential hazards, such as the exothermic nature of the reaction, must be carefully managed in a large-scale setting.

Ensuring a robust and scalable synthetic route is a critical step in transitioning a promising building block from academic curiosity to a widely used tool in chemical synthesis. tandfonline.com

Emerging Research Trends in Fluorinated Organic Chemistry with Relevance to Ethyl 2,2-difluoro-3-hydroxyhexanoate

The field of fluorinated organic chemistry is continuously evolving, with several trends highlighting the future potential of building blocks like Ethyl 2,2-difluoro-3-hydroxyhexanoate.

Sustainable and Green Fluorination : There is a growing emphasis on developing more environmentally friendly methods for synthesizing fluorinated compounds. This includes the use of less hazardous reagents, catalytic methods, and processes like electrochemical or photochemical fluorination. numberanalytics.com

Advanced Applications in Medicinal Chemistry : The demand for novel fluorinated motifs in drug design continues to grow. nih.govbohrium.com Fluorinated groups are used to fine-tune the properties of drug candidates, addressing challenges such as metabolic instability and drug resistance. researchgate.netnumberanalytics.com Building blocks that provide access to sp3-rich, stereochemically complex fluorinated molecules are particularly valuable.

Fluorinated Materials Science : Fluorinated compounds are integral to the development of advanced materials, including polymers, liquid crystals, and coatings, due to their unique properties like high thermal stability and low surface energy. youtube.com Versatile building blocks are needed to create new materials with tailored properties for applications in electronics and energy.

Biocatalysis and Enzymatic Fluorination : The use of enzymes to perform selective fluorination reactions is an emerging area. numberanalytics.comnih.gov While not directly applicable to the synthesis of the title compound, derivatives of it could be substrates for enzymatic transformations, offering highly selective routes to chiral fluorinated products.

Ethyl 2,2-difluoro-3-hydroxyhexanoate and its derivatives are well-positioned to contribute to these emerging areas, serving as key starting materials for the synthesis of next-generation fluorinated molecules for a wide range of scientific and technological applications.

Q & A

Basic Research Questions

Q. How can the synthesis of ethyl 2,2-difluoro-3-hydroxyhexanoate be optimized for higher yields?

- Methodological Answer : Utilize reaction condition screening (e.g., solvent polarity, temperature, catalyst loading) to enhance stereochemical control. For fluorinated intermediates, anhydrous conditions and inert atmospheres are critical to minimize side reactions. Monitor progress via NMR to track fluorination efficiency . For hydroxylation steps, consider enzymatic catalysis (e.g., ketoreductases) to improve regioselectivity .

Q. What analytical techniques are most effective for characterizing purity and structure?

- Methodological Answer : Combine chromatographic (HPLC/GC-MS) and spectroscopic methods:

- NMR : , , and NMR to confirm fluorine substitution patterns and hydroxyl group placement .

- FT-IR : Identify carbonyl (C=O, ~1700 cm) and hydroxyl (-OH, ~3400 cm) stretches.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

Q. How should researchers handle safety protocols for fluorinated hydroxy esters?

- Methodological Answer : Fluorinated compounds require stringent PPE:

- Gloves : Use nitrile or neoprene gloves tested for fluorochemical resistance (check manufacturer breakthrough times) .

- Eye Protection : Tightly sealed goggles to prevent splashes.

- Ventilation : Conduct reactions in fume hoods due to potential volatile fluorinated byproducts .

Q. What purification strategies mitigate impurities in fluorinated esters?

- Methodological Answer : Employ sequential techniques:

- Distillation : Fractional distillation under reduced pressure to isolate low-boiling impurities.

- Crystallization : Use polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) to exploit differential solubility of fluorinated vs. non-fluorinated species .

Advanced Research Questions

Q. How does the stereochemistry of the 3-hydroxy group influence reactivity in fluorinated esters?

- Methodological Answer : Perform comparative kinetic studies using enantiomerically pure samples (via chiral HPLC). Monitor nucleophilic substitution reactions (e.g., ester hydrolysis) to assess steric and electronic effects. Computational modeling (DFT) can predict transition-state energies and explain stereochemical outcomes .

Q. What computational methods predict the thermodynamic stability of ethyl 2,2-difluoro-3-hydroxyhexanoate derivatives?

- Methodological Answer : Use Gaussian or ORCA software for:

- Conformational Analysis : Identify low-energy rotamers using molecular mechanics (MMFF94).

- Solvent Effects : Apply COSMO-RS to model solvation free energies in polar solvents.

- Fluorine Interactions : Analyze hyperconjugative effects () using NBO analysis .

Q. How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) be resolved?

- Methodological Answer : Cross-validate with complementary techniques:

- X-ray Diffraction : Resolve ambiguities in hydroxyl group positioning (e.g., hydrogen bonding networks) .

- Dynamic NMR : Detect slow conformational exchange in solution that static crystallography may miss.

- Statistical Validation : Apply R and wR metrics from crystallographic refinement to assess data reliability .

Q. What bioactivity screening approaches are suitable for fluorinated hydroxy esters?

- Methodological Answer : Design assays targeting enzymes with fluorophilic active sites (e.g., esterases, lipases):

- Enzyme Inhibition : Measure IC values via fluorogenic substrates.

- Molecular Docking : Use AutoDock Vina to simulate ligand-enzyme interactions, prioritizing fluorine-mediated hydrophobic contacts .

Data Presentation and Analysis

Table 1 : Key Physical Properties of Ethyl 2,2-Difluoro-3-Hydroxyhexanoate

| Property | Value/Method | Reference |

|---|---|---|

| CAS RN | 156544-72-8 | |

| Molecular Formula | CHFO | |

| Boiling Point | Estimated 180–200°C (0.1 mmHg) | |

| Solubility | Miscible in EtOAc, DCM; low in HO |

Table 2 : Common Contaminants in Synthesis

Critical Research Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.